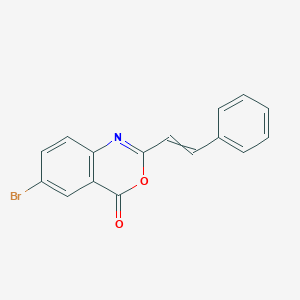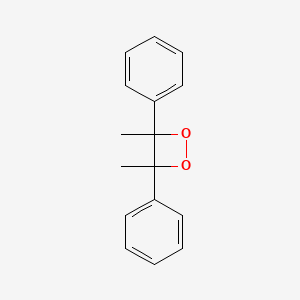
3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane is a four-membered heterocyclic peroxide compound known for its unique chemiluminescent properties. This compound is of significant interest in the field of organic chemistry due to its ability to emit light upon decomposition, a phenomenon known as chemiluminescence. This property makes it a valuable tool in various scientific and industrial applications, including bioluminescence studies and environmental monitoring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane typically involves the photooxygenation of suitable precursors. One common method is the photooxygenation of this compound precursors in the presence of a photosensitizer. The reaction is carried out under controlled light exposure, leading to the formation of the dioxetane ring.
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and light intensity, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions: 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane primarily undergoes thermolysis, a process where the compound decomposes upon heating. This decomposition leads to the formation of electronically excited state carbonyl compounds, which emit light as they return to their ground state.
Common Reagents and Conditions: The thermolysis of this compound is typically carried out under controlled heating conditions. The presence of specific catalysts or sensitizers can influence the reaction pathway and enhance the quantum yield of the emitted light.
Major Products Formed: The primary products of the thermolysis of this compound are carbonyl compounds, such as acetaldehyde. These products are formed in their electronically excited states, which then emit light as they relax to their ground states .
科学的研究の応用
3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of chemiluminescence and bioluminescence. The insights gained from these studies can be applied to the development of new luminescent materials and sensors.
Biology: The compound’s chemiluminescent properties make it a valuable tool in biological imaging and diagnostics. It can be used to track biological processes and detect specific biomolecules.
Medicine: In photodynamic therapy, this compound can be used to generate reactive oxygen species that selectively target and destroy cancer cells.
Industry: The compound is used in environmental monitoring to detect pollutants and other hazardous substances through its luminescent response
作用機序
The chemiluminescent mechanism of 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane involves the thermal decomposition of the dioxetane ring. Upon heating, the compound undergoes a nonadiabatic transition to an electronically excited state. This transition is facilitated by the breaking of the C-C bond in the dioxetane ring, leading to the formation of excited state carbonyl compounds. These compounds then emit light as they return to their ground state, releasing the excess energy in the form of photons .
類似化合物との比較
3,4-Dimethyl-1,2-dioxetane: Another dioxetane derivative with similar chemiluminescent properties.
3,4-Diphenyl-1,2-dioxetane: A compound with a similar structure but different substituents, affecting its luminescent properties.
1,2-Dioxetane: The parent compound of the dioxetane family, known for its basic chemiluminescent behavior.
Uniqueness: 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane stands out due to its specific substituents, which enhance its stability and quantum yield. The presence of both methyl and phenyl groups provides a unique combination of steric and electronic effects, making it a valuable compound for studying chemiluminescence and developing new applications .
特性
CAS番号 |
67024-59-3 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
3,4-dimethyl-3,4-diphenyldioxetane |
InChI |
InChI=1S/C16H16O2/c1-15(13-9-5-3-6-10-13)16(2,18-17-15)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
RQZQVZGQVVEOEK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


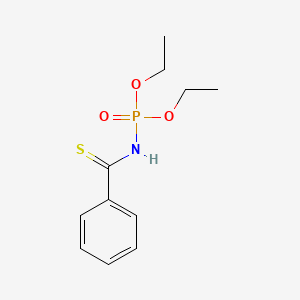

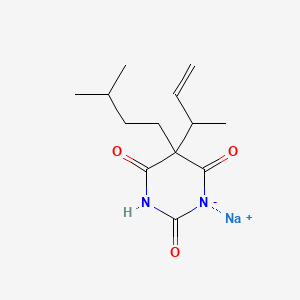
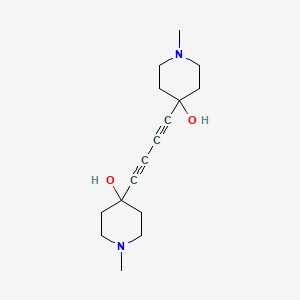
![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)
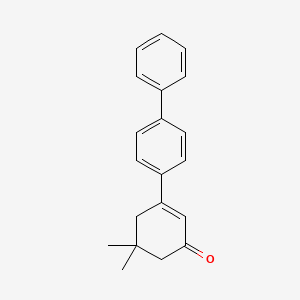
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
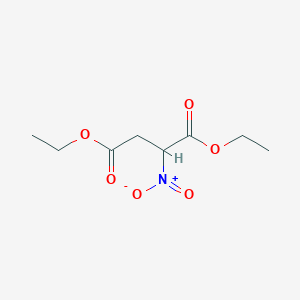


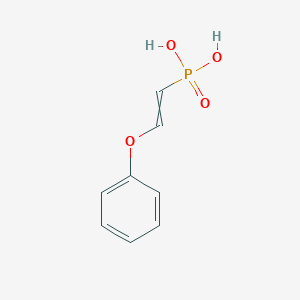
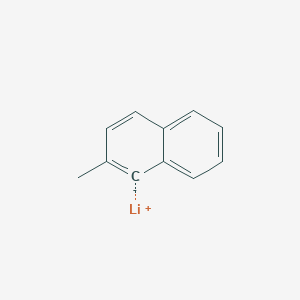
![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)
